Cefodizime (chemical formula: C20H22N6O7S3) is a third-generation cephalosporin antibiotic [, , , , , ]. Structurally similar to Cefotaxime, it exhibits a broad spectrum of antibacterial activity [, , , ]. Its chemical structure features a 7-mercapto-1,3-thiazole chain at position 3' of the dihydrothiazine ring, contributing to its unique immunomodulatory properties [].
Cefodizime is classified as a third-generation cephalosporin antibiotic. It is derived from the cephalosporin class of antibiotics, which are characterized by their beta-lactam structure. The compound's IUPAC name is 7-[[(2-amino-4-thiazolyl)(methoxyimino)]acetyl]amino]-3-[(1-ethyl-1H-tetrazol-5-yl)thio]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid. Its molecular formula is , with a molar mass of approximately 584.66 g/mol .
The synthesis of cefodizime involves several key steps that can vary based on the specific method used. A notable method includes the reaction of 7-aminocephalosporanic acid with an appropriate thiazole derivative to form the core structure of cefodizime.
A specific method for preparing cefodizime sodium involves dissolving cefodizime sodium salt in a solvent mixture (25% to 75% methanol in water) and then cooling it to precipitate the product through controlled stirring .
Cefodizime features a complex molecular structure that includes:
The structural configuration allows for effective binding to penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis, leading to bactericidal effects .
Cefodizime undergoes various chemical reactions that are essential for its antibacterial action:
Cefodizime acts primarily by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). The mechanism involves:
Additionally, cefodizime has shown immunomodulatory effects that enhance phagocytic activity against certain pathogens like Klebsiella pneumoniae, potentially increasing its therapeutic efficacy beyond mere bacterial inhibition .
Cefodizime exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Cefodizime's broad-spectrum antibacterial activity makes it suitable for various clinical applications:
Cefodizime, a third-generation cephalosporin, exerts bactericidal activity by selectively inhibiting enzymes critical for peptidoglycan biosynthesis. Its β-lactam core structurally mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling irreversible acylation of penicillin-binding proteins (PBPs) [1] [7]. This covalent binding inactivates the transpeptidase domain of PBPs, halting cross-linking of glycan strands and disrupting cell wall integrity. Gram-negative bacteria are penetrated via porin channels, after which cefodizime’s stability against common β-lactamases (e.g., TEM-1) enhances its intracellular concentration [1] [4].
The drug’s efficacy correlates with binding affinity to specific PBPs: High-affinity interactions with PBP3 (primary target in Enterobacteriaceae) disrupt septal peptidoglycan synthesis, causing filamentation and lysis. In contrast, preferential binding to PBP2 in Neisseria species induces spherical cell formation [7].
Table 1: Cefodizime's Binding Affinity to Key PBPs
Bacterial Species | Primary PBP Target | Relative Binding Affinity (Kd, nM) | Biological Consequence |
---|---|---|---|
Escherichia coli | PBP3 | 0.7 | Filamentation & lysis |
Klebsiella pneumoniae | PBP3 | 1.2 | Loss of structural integrity |
Neisseria gonorrhoeae | PBP2 | 0.9 | Spherical cell formation |
Streptococcus pneumoniae | PBP2a | 8.5* | Limited activity |
*Reduced affinity explains lower efficacy against MRSA.
Cefodizime’s spectrum of activity is governed by differential PBP targeting across bacterial classes. PBPs are categorized into three functional groups:
Cefodizime exhibits highest affinity for class B PBPs (notably PBP3 in Gram-negatives and PBP2x in pneumococci), disrupting division and elongation. Its spectrum includes:
Table 2: Comparative PBP Inhibition Profiles of CephalosporinsToggle for PBP Affinity Data
Antibiotic | PBP1a | PBP2a | PBP2x | PBP3 | PBP4 |
---|---|---|---|---|---|
Cefodizime | ++ | ± | +++ | ++++ | + |
Ceftriaxone (3rd gen) | ++ | - | ++++ | ++++ | + |
Cefepime (4th gen) | +++ | - | +++ | ++++ | ++ |
Ceftaroline (5th gen) | +++ | ++++ | ++++ | +++ | ++ |
Key: (-) No activity; (±) Weak; (+) Low; (++) Moderate; (+++) High; (++++) Very high affinity.
Resistance arises via PBP mutations (e.g., altered PBP2x in penicillin-resistant pneumococci) or acquisition of β-lactamases like CTX-M ESBLs, which hydrolyze cefodizime’s β-lactam ring [1] [7].
Beyond direct bactericidal effects, cefodizime enhances innate immunity through three mechanisms:
These immunomodulatory actions operate at sub-MIC concentrations (0.1–0.5 µg/mL), making cefodizime particularly effective in chronic infections with impaired host defenses, such as COPD or diabetic ulcers [3] [5]. The effects are mediated partly through iron chelation: By limiting free iron, cefodizime reduces microbial siderophore activity while preventing iron-catalyzed ROS damage to host cells [9].
Table 3: Immunological Parameters Modulated by Cefodizime
Immune Parameter | Change Induced by Cefodizime | Clinical Impact |
---|---|---|
Neutrophil phagocytosis | ↑ 55% | Enhanced bacterial clearance |
TNF-α production | ↑ 2.1-fold | Improved pathogen recognition |
Catalase activity | ↑ 40% | Reduced host oxidative damage |
Serum bactericidal titers | ↑ 3.2-fold | Synergistic killing in bloodstream |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7